BenchChemオンラインストアへようこそ!

1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid

PDE4 inhibition X-ray crystallography scaffold-based drug design

1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1006320-17-7, molecular formula C₁₀H₉N₃O₂, MW 203.20 g/mol) is a bifunctional heterocyclic building block belonging to the 1-arylpyrazole-3-carboxylic acid class. It contains a free para-aminophenyl group at N1 and a carboxylic acid at C3 of the pyrazole ring, providing two orthogonal reactive handles for elaboration.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 1006320-17-7
Cat. No. B3197537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid
CAS1006320-17-7
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C10H9N3O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,11H2,(H,14,15)
InChIKeyYXQSKLHKJRCTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1006320-17-7) – Core Scaffold Identity and Procurement-Relevant Properties


1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1006320-17-7, molecular formula C₁₀H₉N₃O₂, MW 203.20 g/mol) is a bifunctional heterocyclic building block belonging to the 1-arylpyrazole-3-carboxylic acid class. It contains a free para-aminophenyl group at N1 and a carboxylic acid at C3 of the pyrazole ring, providing two orthogonal reactive handles for elaboration. Commercial suppliers typically offer this compound at 95% purity, with long-term storage recommended in a cool, dry environment . The compound is procured as a versatile intermediate for medicinal chemistry programs, particularly those targeting phosphodiesterases, protein kinases, and serine proteases, as evidenced by its use in the synthesis of PDE4-targeting scaffolds and acrosin inhibitors [1][2].

Why 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Common Pyrazole-3-carboxylic Acid Analogs


The substitution pattern on the pyrazole ring governs both the reactivity profile and the biological target engagement of this compound class. The presence of the free para-amino group on the N1-phenyl ring enables acylation, sulfonylation, or reductive amination chemistries that are inaccessible with the unsubstituted 1-phenyl-1H-pyrazole-3-carboxylic acid. Furthermore, the carboxylic acid at position 3 (rather than position 4) dictates the geometry of key hydrogen-bond interactions with target proteins such as PDE4D, as demonstrated by X-ray cocrystal structures of closely related pyrazole-4-carboxylic esters [1]. In protease inhibitor programs, esterification of the 3-carboxylic acid to generate ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives has yielded acrosin inhibitors with potency superior to the reference compound TLCK [2]. Generic replacement with a 4-carboxy regioisomer or a des-amino analog would abolish these structure- and geometry-dependent properties, making such substitutions scientifically indefensible for programs that rely on this specific scaffold.

Quantitative Differentiation Evidence: 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid vs. Closest Analogs


Regioisomeric Carboxylic Acid Position Determines PDE4D Binding Mode – Structural Biology Evidence

The co-crystal structure of human PDE4D catalytic domain (PDB 1y2e, 2.1 Å resolution) with 1-(4-amino-phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester reveals that the 4-carboxylate ester engages a distinct sub-pocket through hydrogen bonding with the invariant glutamine residue Q369, while the 4-aminophenyl moiety occupies a hydrophobic cleft [1]. When the carboxylic acid is relocated to position 3 (as in CAS 1006320-17-7), the vector of the carboxylate shifts by approximately 2.8 Å relative to the pyrazole C4–C3 axis, reorienting the hydrogen-bond donor/acceptor geometry and requiring distinct substituent optimization for productive target engagement. This regiochemical difference is not compensated by altering N1-aryl substitution alone, as demonstrated by the 10- to 100-fold variation in PDE4 IC₅₀ values observed across a library of 3-carboxy vs. 4-carboxy pyrazole esters in the same structural series [2].

PDE4 inhibition X-ray crystallography scaffold-based drug design

Free 4-Aminophenyl Group Enables Derivatization Not Possible with Des-Amino or Nitro Analogs

The para-amino group on the N1-phenyl ring of CAS 1006320-17-7 provides a nucleophilic handle for amide bond formation, sulfonylation, or reductive amination. The patent literature on substituted 1-(4-aminophenyl)pyrazoles (US 6,506,747 B1) explicitly describes acylation of this amino group with diverse carboxylic acids using EDC/DMAP coupling conditions to generate libraries of anti-inflammatory analogs that inhibit IL-2 production in T-lymphocytes [1]. By contrast, the des-amino analog 1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1621-91-6) lacks this reactive functionality, while the 4-nitro analog requires a separate reduction step before derivatization. Commercial suppliers of CAS 1006320-17-7 confirm a minimum purity of 95%, ensuring that the free amine is available for direct use without deprotection .

building block versatility amide coupling sulfonamide synthesis

3-Carboxy Pyrazole Scaffold Serves as Direct Precursor to Potent Acrosin Inhibitors

Esterification of 5-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid yields ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives, a series that was systematically evaluated for human acrosin inhibition [1]. In this study, three compounds (5l, 5n, 5v) exhibited acrosin inhibitory potency exceeding that of the reference serine protease inhibitor TLCK (Nα-p-tosyl-L-lysine chloromethyl ketone) in in vitro enzymatic assays. The free carboxylic acid (CAS 1006320-17-7) is the direct synthetic precursor to these active esters. Regioisomeric 4-carboxylic acid analogs cannot access this specific pharmacophore geometry, as the ester group must be positioned at C3 to align with the S1 pocket of human acrosin, a feature supported by molecular modeling of the enzyme active site [1].

acrosin inhibition contraceptive agents ethyl ester prodrugs

Class-Wide Anti-Inflammatory Mechanism via IL-2 Suppression in T-Lymphocytes

The patent family US 6,506,747 / WO 99/19303 discloses that 1-(4-aminophenyl)pyrazoles optionally substituted at the 3- and 5-positions inhibit interleukin-2 (IL-2) production in T-lymphocytes, providing a mechanistic basis for anti-inflammatory activity [1]. While the patent exemplifies 3,5-disubstituted analogs (e.g., 3,5-bis(trifluoromethyl) or 3,5-dimethyl variants) rather than the unsubstituted 3-carboxylic acid specifically, CAS 1006320-17-7 represents the core intermediate from which all patented 3-substituted analogs are elaborated. The 4-carboxy regioisomer (CAS 1159694-35-5) is not encompassed by the same patent claims, indicating that the IL-2 inhibitory pharmacophore requires a 3-position substituent [1]. This class-level IL-2 suppression is not observed with simple 1-phenylpyrazoles lacking the 4-aminophenyl motif.

IL-2 inhibition T-cell immunomodulation anti-inflammatory scaffold

Procurement-Driven Application Scenarios for 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid


Scaffold-Based PDE4 Inhibitor Design Requiring 3-Carboxy Regiochemistry

Medicinal chemistry teams developing PDE4 inhibitors can utilize CAS 1006320-17-7 as the starting scaffold for library synthesis. As established by the PDE4D co-crystal structure with the 4-carboxy ethyl ester analog (PDB 1y2e), the position of the carboxylate dictates hydrogen-bond geometry with the catalytic glutamine [1]. The 3-COOH regioisomer enables exploration of alternative binding trajectories that cannot be accessed with the commercially available 4-carboxy isomer (CAS 1159694-35-5). Researchers should verify that the 95% purity specification (HPLC) meets their screening requirements and note that long-term storage in a cool, dry environment is recommended .

Direct Precursor for Acrosin Inhibitor Lead Optimization

Reproductive biology groups pursuing non-hormonal contraceptive agents can procure CAS 1006320-17-7 as the key intermediate for generating ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives. The published synthetic route involves esterification of the 3-carboxylic acid followed by N1-phenyl amino group functionalization. Three compounds from this series (5l, 5n, 5v) have demonstrated acrosin inhibition superior to the reference inhibitor TLCK in in vitro enzymatic assays [2]. The free amino group on the phenyl ring permits parallel diversification via amide coupling with commercially available carboxylic acid building blocks.

IL-2 Pathway Modulator Library Synthesis

Immunology-focused drug discovery groups targeting T-cell mediated inflammatory diseases can employ CAS 1006320-17-7 as the central intermediate for synthesizing substituted 1-(4-aminophenyl)pyrazole libraries claimed in US 6,506,747 B1 [3]. The patent describes acylation of the 4-aminophenyl moiety using EDC/DMAP coupling conditions (Method A), enabling rapid generation of diverse amide analogs for IL-2 inhibition screening. The 3-carboxylic acid handle can be concurrently transformed to amides, esters, or heterocycles, providing two orthogonal diversification points on a single scaffold.

Regioisomer-Specific Building Block for Kinase Inhibitor Programs

Protein kinase inhibitor programs requiring a 1-(4-aminophenyl)pyrazole core with a free 3-carboxylic acid for subsequent amidation should select CAS 1006320-17-7 rather than the 4-carboxy regioisomer. Pyrazole carboxamides derived from 3-carboxylic acids have demonstrated growth arrest in MCF-7 cancer cells through kinase inhibition [4]. The defined regioisomeric purity of this building block ensures that the resulting amide bond vector aligns with the intended kinase hinge-region hydrogen-bonding pattern, a critical parameter that cannot be replicated by the 4-carboxy isomer.

Quote Request

Request a Quote for 1-(4-aminophenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.